molecular formula C13H11NO2 B404023 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 141281-43-8

1,2-Benzenediol, 3-[(phenylimino)methyl]-

Cat. No.: B404023
CAS No.: 141281-43-8
M. Wt: 213.23g/mol
InChI Key: IKCNVDHSEBASIB-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO2. It is known for its unique chemical structure, which includes a benzenediol core with a phenylimino methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]- typically involves the condensation reaction between 1,2-benzenediol and aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-[(phenylimino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1,2-Benzenediol, 3-[(phenylimino)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylimino group allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 3-[(phenylimino)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(phenyliminomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVDHSEBASIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425183
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-43-8
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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